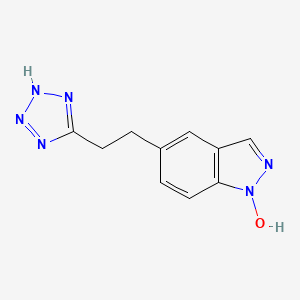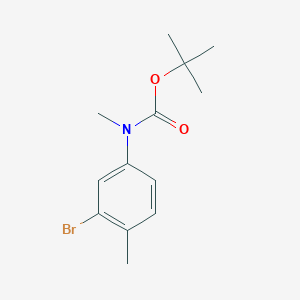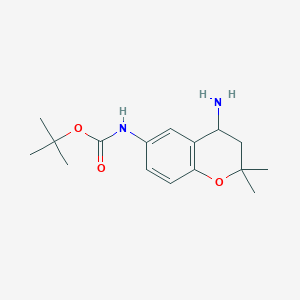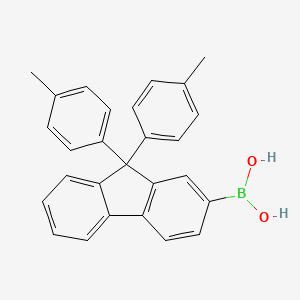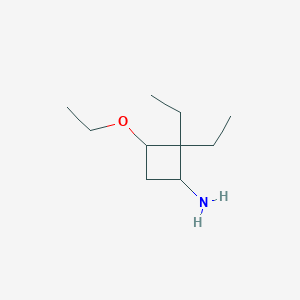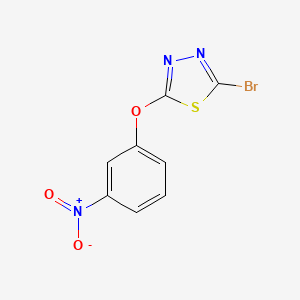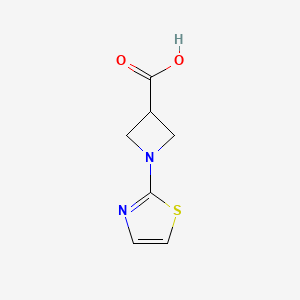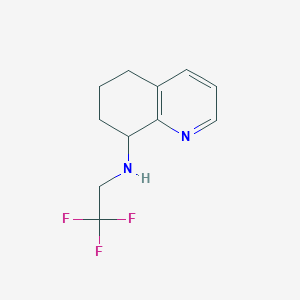
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine
Overview
Description
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine is a fluorinated organic compound. The presence of the trifluoroethyl group imparts unique properties to the molecule, making it valuable in various fields such as medicinal chemistry, agrochemistry, and materials science. Fluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and biological activity, which makes them attractive for drug development and other applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their activity and function .
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to a variety of downstream effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy and potential side effects .
Result of Action
Similar compounds have been shown to induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with poly (ADP-ribose) polymerases (PARPs), which are nuclear enzymes involved in DNA repair mechanisms . The interaction between this compound and PARPs facilitates the PARylation process, involving the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) onto designated substrates . This interaction is crucial for the modulation of cellular stress responses and the regulation of various cellular physiological processes.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. The compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with PARPs can lead to the activation of DNA repair mechanisms, which is essential for maintaining genomic stability . Additionally, this compound can influence the unfolded protein response (UPR) and cytoplasmic stress response, thereby affecting protein and RNA quality control mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to PARPs, facilitating the PARylation process and subsequently activating DNA repair pathways . This binding interaction is crucial for the regulation of cellular stress responses and the modulation of various signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy and potency. Long-term exposure to this compound has been observed to influence cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance DNA repair mechanisms and improve cellular stress responses . At higher dosages, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm to the cells.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PARPs plays a crucial role in the regulation of NAD+ metabolism, which is essential for cellular energy production and DNA repair . Additionally, this compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters and proteins influences its localization and accumulation within different cellular compartments . This distribution is crucial for the compound’s activity and function, as it determines the sites of action and the extent of its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the regulation of its biochemical properties and the modulation of cellular processes. For instance, the compound’s presence in the nucleus is essential for its interaction with PARPs and the subsequent activation of DNA repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the N-trifluoroethylation of aniline derivatives using 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin . This reaction proceeds via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of starting materials and reagents in bulk quantities is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique properties make it a potential candidate for drug development, particularly for targeting enzymes and receptors involved in various diseases.
Agrochemistry: Fluorinated compounds are used in the development of pesticides and herbicides due to their enhanced stability and bioactivity.
Materials Science: The compound can be used in the synthesis of functional materials with specific properties, such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)isatin ketimine: This compound also contains a trifluoroethyl group and is used in organic synthesis and drug development.
2,2,2-trifluoroethylamine: A simpler fluorinated amine used as a building block in various chemical reactions.
Trifluoroethyl thioether derivatives: These compounds exhibit excellent bioactivity and are used in agrochemistry.
Uniqueness
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its specific quinoline scaffold combined with the trifluoroethyl group. This combination imparts distinct properties such as enhanced metabolic stability, lipophilicity, and biological activity, making it valuable for various applications in medicinal chemistry, agrochemistry, and materials science.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)7-16-9-5-1-3-8-4-2-6-15-10(8)9/h2,4,6,9,16H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGVGOVSZDYEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
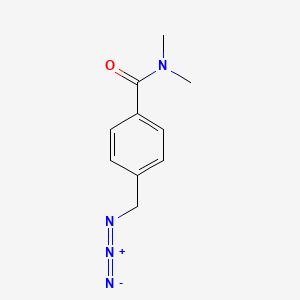
![2-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1444067.png)
![6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol](/img/structure/B1444069.png)
